

# Spectroscopic Analysis of Methyl 6-methoxy-2-pyrazinecarboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** Methyl 6-methoxy-2-pyrazinecarboxylate

**Cat. No.:** B1324333

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-methoxy-2-pyrazinecarboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## Spectroscopic Data Summary

The spectroscopic data presented herein are predicted values based on the chemical structure of **Methyl 6-methoxy-2-pyrazinecarboxylate** and established principles of spectroscopic interpretation. These values serve as a reference for the identification and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.65	Singlet	1H	H-3 (Pyrazine ring)
~8.40	Singlet	1H	H-5 (Pyrazine ring)
~4.05	Singlet	3H	-OCH <sub>3</sub> (Methoxy group)
~3.95	Singlet	3H	-COOCH <sub>3</sub> (Ester methyl)

#### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~165	C=O (Ester carbonyl)
~162	C-6 (Carbon attached to -OCH <sub>3</sub> )
~145	C-2 (Carbon attached to ester)
~142	C-3
~138	C-5
~55	-OCH <sub>3</sub> (Methoxy carbon)
~53	-COOCH <sub>3</sub> (Ester methyl carbon)

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2950-3000	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> , -COOCH <sub>3</sub> )
~1725-1740	Strong	C=O Stretch (Ester)
~1580-1600	Medium-Strong	C=N Stretch (Pyrazine ring)
~1450-1500	Medium	Aromatic C=C Stretch
~1250-1300	Strong	Asymmetric C-O-C Stretch (Ester)
~1100-1150	Strong	Symmetric C-O-C Stretch (Ester & Ether)

## Mass Spectrometry (MS)

m/z	Interpretation
168	[M] <sup>+</sup> (Molecular Ion)
153	[M - CH <sub>3</sub> ] <sup>+</sup>
139	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> or [M - OCH <sub>3</sub> ] <sup>+</sup>
110	[M - COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may vary depending on the specific instrumentation used.

## NMR Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **Methyl 6-methoxy-2-pyrazinecarboxylate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used to acquire the spectrum.
  - Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
  - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrometer is tuned to the carbon frequency.
  - A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Chemical shifts are referenced to the solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of the solid sample is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - A small amount of the solid sample is placed directly onto the ATR crystal.

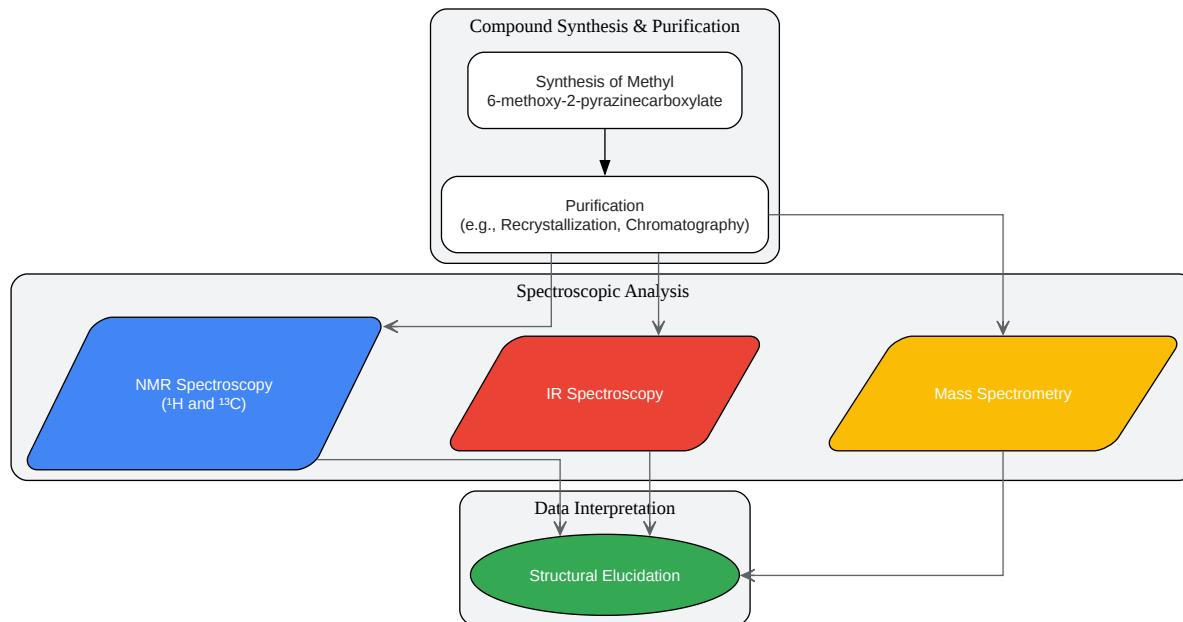
- Pressure is applied to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
  - The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented as transmittance or absorbance versus wavenumber.

## Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.
- Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

## Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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